Monodisperse Ac-pSar10 Enables DAR 8 ADCs with Pharmacokinetics Matching Unconjugated Antibody
In a direct head-to-head ADC evaluation, a HER2-targeting ADC constructed with a monodisperse Ac-pSar10 linker (Tra-Exa-PSAR10) achieved a drug-antibody ratio (DAR) of 8, double the industry standard DAR of 3–4, while maintaining a pharmacokinetic profile indistinguishable from the naked antibody [1]. In contrast, conventional high-DAR ADCs without a hydrophobicity-masking entity suffer from rapid clearance and aggregation [2].
| Evidence Dimension | Drug-Antibody Ratio (DAR) and Pharmacokinetics |
|---|---|
| Target Compound Data | DAR 8; pharmacokinetic profile equivalent to unconjugated antibody |
| Comparator Or Baseline | Conventional ADC DAR limit of 3–4 |
| Quantified Difference | 2× higher DAR without compromising PK |
| Conditions | HER2-targeting ADC (Tra-Exa-PSAR10) evaluated in breast/gastric cancer models |
Why This Matters
Higher DAR directly correlates with increased cytotoxic payload delivery per antibody, potentially improving therapeutic index without the manufacturing complexity of heterogeneous high-DAR conjugates.
- [1] Conilh, L.; et al. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform. Pharmaceuticals 2021, 14 (3), 247. DOI: 10.3390/ph14030247. View Source
- [2] Viricel, W.; et al. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates. Chem. Sci. 2019, 10 (14), 4048–4053. DOI: 10.1039/c9sc00285e. View Source
